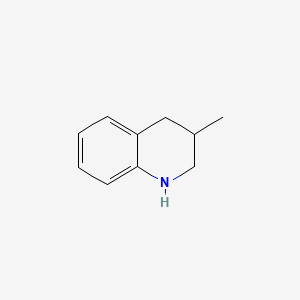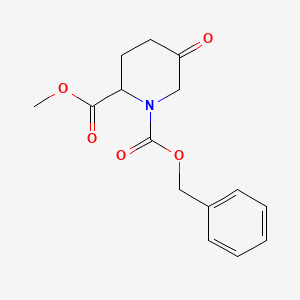![molecular formula C22H26N4O4 B2921675 3,5-diethyl 2,6-dimethyl-4-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 2415568-97-5](/img/structure/B2921675.png)
3,5-diethyl 2,6-dimethyl-4-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-diethyl 2,6-dimethyl-4-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diethyl 2,6-dimethyl-4-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of ethyl acetoacetate, an aldehyde, and ammonia or an ammonium salt under reflux conditions . The reaction is often catalyzed by acids or bases to enhance the yield and selectivity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of high-throughput screening and automated synthesis platforms can also aid in the efficient production of this compound on a large scale .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-diethyl 2,6-dimethyl-4-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: It can be reduced using hydrogenation reactions to form tetrahydropyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in hydrogenation reactions.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted esters and amides.
Applications De Recherche Scientifique
3,5-diethyl 2,6-dimethyl-4-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 3,5-diethyl 2,6-dimethyl-4-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. In the case of its use as a calcium channel blocker, the compound binds to the L-type calcium channels, inhibiting the influx of calcium ions into cells. This leads to the relaxation of smooth muscle cells and a reduction in blood pressure .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
- Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate
- Dimethyl 1,4-dihydro-2,6-dimethyl-1-(4-methylphenyl)-4-(4-methylphenyl)-3,5-pyridinedicarboxylate
Uniqueness
What sets 3,5-diethyl 2,6-dimethyl-4-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate apart from similar compounds is its unique triazole moiety, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a therapeutic agent and broadens its range of applications in scientific research .
Propriétés
IUPAC Name |
diethyl 2,6-dimethyl-4-[1-(4-methylphenyl)triazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4/c1-6-29-21(27)18-14(4)23-15(5)19(22(28)30-7-2)20(18)17-12-26(25-24-17)16-10-8-13(3)9-11-16/h8-12,20,23H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTCEFUONQNJQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CN(N=N2)C3=CC=C(C=C3)C)C(=O)OCC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Indolo[3,2-b]quinoxalin-6-ylacetohydrazide](/img/structure/B2921598.png)
![N-[[2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2921599.png)
![4-(4-chlorophenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2921600.png)





![5-{2-Hydroxy-3-[(3-methoxyphenyl)amino]propyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2921608.png)
![4-(benzenesulfonyl)-8-(3,4-dimethoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2921609.png)
![1,1-Diphenyl-2-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-ethanol](/img/structure/B2921610.png)
![4-(dimethylsulfamoyl)-N-[(pyridin-3-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2921611.png)

